2-Methyl-3-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline is a complex organic compound with the molecular formula C21H22N4 It features a quinoxaline core substituted with a phenyl group and a hexahydropyrrolo[3,4-c]pyrrole moiety
Preparation Methods
The synthesis of 2-Methyl-3-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the condensation of a quinoxaline derivative with a phenyl-substituted pyrrole precursor, followed by cyclization to form the hexahydropyrrolo[3,4-c]pyrrole ring system. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
2-Methyl-3-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the quinoxaline core.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline or pyrrole rings are replaced by other groups.
Scientific Research Applications
2-Methyl-3-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-3-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar compounds to 2-Methyl-3-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline include other quinoxaline derivatives and pyrrole-containing compounds. For example:
Quinoxaline Derivatives: Compounds such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline share the quinoxaline core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrrole-Containing Compounds: Compounds like pyrrolo[3,4-c]pyrrole derivatives exhibit similar ring structures but may have different substituents, affecting their reactivity and applications.
Properties
IUPAC Name |
2-methyl-3-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-15-21(23-20-10-6-5-9-19(20)22-15)25-13-16-11-24(12-17(16)14-25)18-7-3-2-4-8-18/h2-10,16-17H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUQJLXWQVMAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC4CN(CC4C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.